N'-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide is a synthetic organic compound characterized by its unique structure, which includes bromine atoms and methoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoacetophenone and 4-methoxybenzaldehyde.
Formation of Hydrazone: 4-bromoacetophenone is reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is then condensed with 4-methoxybenzaldehyde under acidic conditions to yield the target compound.
The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
N’-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N’-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and methoxyphenyl groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide: A closely related compound with similar structural features.
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-thiophenecarbohydrazide: Another compound with a similar core structure but different substituents.
Uniqueness
N’-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both bromine atoms and methoxyphenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of N’-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16Br2N2O2 |
---|---|
Molecular Weight |
440.1 g/mol |
IUPAC Name |
N-[(Z)-[2-bromo-1-(4-bromophenyl)ethylidene]amino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16Br2N2O2/c1-23-15-8-2-12(3-9-15)10-17(22)21-20-16(11-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,21,22)/b20-16+ |
InChI Key |
VKIREONPKRLZCZ-CAPFRKAQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C(\CBr)/C2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN=C(CBr)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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